molecular formula C11H22N2O2 B1335390 Tert-butyl azepan-4-ylcarbamate CAS No. 454451-28-6

Tert-butyl azepan-4-ylcarbamate

Cat. No. B1335390
M. Wt: 214.3 g/mol
InChI Key: MIYUNZAWHSSBPU-UHFFFAOYSA-N
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Description

Tert-butyl azepan-4-ylcarbamate is a compound with the molecular formula C11H22N2O2 . It is also known by its IUPAC name, tert-butyl (S)-azepan-4-ylcarbamate . The compound has a molecular weight of 214.31 .


Molecular Structure Analysis

The InChI code for Tert-butyl azepan-4-ylcarbamate is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3, (H,13,14)/t9-/m0/s1 . The compound contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

Tert-butyl azepan-4-ylcarbamate has a molecular weight of 214.30 g/mol . It has a topological polar surface area of 50.4 Ų . The compound has a complexity of 211 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Tert-butyl azepan-4-ylcarbamate is utilized in the synthesis of various chemical compounds. For instance, it is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, synthesized through an efficient one-pot, two-step telescoped sequence (Li et al., 2012).
  • It plays a role in Diels-Alder reactions, a type of organic chemical reaction, as demonstrated in the preparation and reaction of 2-Amido substituted furan compounds (Padwa et al., 2003).

Structural Characterization

  • The compound has been characterized using advanced techniques like 2D heteronuclear NMR experiments to ascertain its structural integrity and properties (Aouine et al., 2016).

Development of Chiral Ligands and Peptide Nucleic Acids

  • Optically active forms of tert-butyl azepan-4-ylcarbamate derivatives are being explored for their potential utility as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs) (Xu & Appella, 2006).

Application in Synthesis of Bioactive Compounds

  • The compound is instrumental in the synthesis of bioactive compounds, such as 4-azaeudistomin Y1 and its analogues, which are prepared using a new inverse-electron-demand Diels–Alder reaction methodology (Xu et al., 2013).
  • It is used in the concise route to (+)-lactacystin, a potent proteasome inhibitor, highlighting its importance in medicinal chemistry (Ooi et al., 2004).

Generation of Stable Precursors for Chemical Reactions

  • Tert-butyl azepan-4-ylcarbamate derivatives are used to create stable precursors for generating chiral azomethine ylids under mild conditions, demonstrating its versatility in chemical synthesis (Alker et al., 1997).

Safety And Hazards

Tert-butyl azepan-4-ylcarbamate is classified under GHS07 for safety . The compound has a signal word of “Warning” and has hazard statement H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl N-(azepan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUNZAWHSSBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405215
Record name tert-butyl azepan-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl azepan-4-ylcarbamate

CAS RN

454451-28-6
Record name 1,1-Dimethylethyl N-(hexahydro-1H-azepin-4-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454451-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl azepan-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azepan-4-yl)carbamate
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